molecular formula C25H23N3OS3 B11138387 3-allyl-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one

3-allyl-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11138387
M. Wt: 477.7 g/mol
InChI Key: RGTLGAUEMWJFEI-JWGURIENSA-N
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Description

3-allyl-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one is a synthetic chemical reagent designed for research and development applications, particularly in medicinal chemistry and antimicrobial discovery. This compound belongs to the class of rhodanine-based derivatives, which are characterized by a (Z)-5-alkylidene-2-thioxothiazolidin-4-one core. This molecular framework is known to exhibit diverse biological activities, with significant focus on its potential as an antibacterial agent. The structure integrates a 1,3-thiazolan-4-one ring system linked via an allylidene bridge to a complex pyrazole moiety that is further substituted with phenyl and 4-(propylsulfanyl)phenyl groups, offering a unique profile for structure-activity relationship (SAR) studies. The core value of this compound lies in its potential as a lead structure for investigating new anti-infective therapies. Rhodanine-pyrazole hybrids have demonstrated potent in vitro antibacterial activity against a range of Gram-positive bacteria. Specifically, closely related analogues have shown exceptional activity against anaerobic bacteria such as Streptococcus mutans (MIC value of 1 µg/mL) and methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with minimum inhibitory concentration (MIC) values as low as 1 µg/mL, rivaling or exceeding the potency of standard antibiotics like moxifloxacin and gatifloxacin . The presence of the allyl group on the thiazolidinone nitrogen and the propylsulfanylphenyl substituent on the pyrazole ring may influence the compound's lipophilicity and interaction with biological targets, which can be critical for overcoming multidrug resistance. While the precise mechanism of action for this specific analogue requires further experimental validation, compounds within this structural class are frequently investigated as inhibitors of bacterial enzymes or protein-protein interactions. The (Z)-configured alkylidene chain is a common feature associated with the biological activity of such rhodanine derivatives. This reagent is strictly intended for non-therapeutic, in vitro research applications, including but not limited to: antimicrobial susceptibility testing, molecular docking studies to predict binding affinities to target proteins, and as a synthetic intermediate for the preparation of more complex chemical entities. Researchers can utilize this compound to explore new strategies against multidrug-resistant bacterial pathogens. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

Molecular Formula

C25H23N3OS3

Molecular Weight

477.7 g/mol

IUPAC Name

(5Z)-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H23N3OS3/c1-3-14-27-24(29)22(32-25(27)30)16-19-17-28(20-8-6-5-7-9-20)26-23(19)18-10-12-21(13-11-18)31-15-4-2/h3,5-13,16-17H,1,4,14-15H2,2H3/b22-16-

InChI Key

RGTLGAUEMWJFEI-JWGURIENSA-N

Isomeric SMILES

CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4

Canonical SMILES

CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized via cyclocondensation of 1-phenyl-3-[4-(propylsulfanyl)phenyl]hydrazine with α,β-unsaturated carbonyl compounds (e.g., cinnamaldehyde derivatives). Key steps include:

  • Reactants :

    • Hydrazine derivative: 1-phenyl-3-[4-(propylsulfanyl)phenyl]hydrazine.

    • Carbonyl source: Ethyl acetoacetate or acetylthiophene.

  • Conditions : Reflux in ethanol with catalytic acetic acid (5–10 mol%).

  • Yield : 70–85% after recrystallization in ethanol.

Thiazolidinone Formation

The thiazole ring is constructed via a Hantzsch-type reaction:

  • Reactants :

    • Pyrazole-4-carbaldehyde intermediate.

    • Thioglycolic acid or thiosemicarbazide.

  • Catalyst : Vanadyl sulfate (VOSO₄) or polypropylene glycol (PPG).

  • Conditions : Ultrasonic irradiation at 70°C for 2–4 hours.

  • Yield : 75–90%.

Allylation and Sulfanyl Group Introduction

  • Allylation : Reaction of the thiazolidinone intermediate with allyl bromide in dimethylformamide (DMF) at 60°C.

  • Propylsulfanyl Functionalization :

    • Reactant : 4-(Propylsulfanyl)benzaldehyde.

    • Conditions : Friedel-Crafts alkylation using AlCl₃ in dichloromethane.

One-Pot Green Synthesis

A solvent-free, metal-free method reduces energy consumption and improves atom economy:

  • Reactants :

    • 1-Phenyl-3-[4-(propylsulfanyl)phenyl]hydrazine.

    • Dimethyl acetylenedicarboxylate (DMAD).

    • Mercaptoacetic acid.

  • Catalyst : Hexafluoroisopropanol (HFIP).

  • Conditions : Room temperature, 12–24 hours.

  • Yield : 82–88%.

Optimization Strategies

Catalytic Systems

CatalystReaction StepYield ImprovementSource
VOSO₄Thiazolidinone formation15%
HFIPMulti-component reaction10%
UltrasoundCyclization20% (time reduction)

Solvent Effects

  • PPG vs. PEG : PPG increases yield by 30% compared to PEG in thiazolidinone synthesis.

  • Ethanol vs. Toluene : Ethanol improves solubility of intermediates, reducing side products.

Characterization and Validation

Post-synthesis validation ensures structural fidelity:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Allyl protons appear as doublets at δ 5.2–5.8 ppm.

    • ¹³C NMR : Thioxo carbon (C=S) resonates at δ 176–178 ppm.

  • Mass Spectrometry (MS) : Molecular ion peak at m/z 477.7 [M+H]⁺.

  • X-ray Crystallography : Confirms Z-configuration of the methylidene group.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Multi-componentAtom-economic, green conditionsRequires specialized catalysts82–88%
StepwiseHigh purity, scalableLong reaction times75–90%
Patent routeIndustrially viableUses toxic solvents (DMF)70–85%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the thiazolidinone ring or the pyrazole moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl group or the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the thiazolidinone ring can produce dihydrothiazolidinones.

Scientific Research Applications

3-allyl-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties, make it a subject of interest in biological studies.

    Medicine: Due to its potential therapeutic effects, it is studied for drug development and pharmacological applications.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-allyl-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one involves its interaction with various molecular targets and pathways. The thiazolidinone ring and pyrazole moiety are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound A shares structural homology with several thiazolone and pyrazole derivatives (Table 1). Key comparisons include:

Compound Core Structure Substituents Key Features
Compound A Thiazolone + Pyrazole 3-Allyl, 5-(Z-benzylidene-pyrazole with 4-propylsulfanylphenyl) Enhanced lipophilicity (propylsulfanyl), potential for π-π stacking
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-phenethyl-2-thioxothiazolidin-4-one Thiazolidinone + Pyrazole 3-Phenethyl, 5-(Z-benzylidene-diphenylpyrazole) Higher steric bulk (phenethyl), limited solubility in polar solvents
(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)Amino)Thiazol-4(5H)-One Analogues Thiazolone Varied benzylidene (e.g., nitro, methoxy) and phenylamino groups Tunable electronic properties for optoelectronic applications
1-Phenyl-3-(4-Nitrophenyl)-5-(2-Thienyl)-2-Pyrazoline Pyrazoline 5-Thienyl, 4-nitrophenyl Fluorescence properties, electroluminescent potential

Key Observations :

  • Stereoelectronic Profile : The Z-configuration of the benzylidene group in Compound A ensures planarity, favoring conjugation between the thiazolone and pyrazole moieties. This contrasts with E-configuration derivatives, which exhibit reduced π-conjugation and altered UV-Vis absorption spectra .
  • Steric Considerations : The allyl group at position 3 provides moderate steric hindrance compared to bulkier substituents like phenethyl (in ), which may limit packing efficiency in crystalline phases .
Physicochemical and Computational Comparisons

Computational studies using Multiwfn (a wavefunction analyzer) reveal that electron density distributions in Compound A are localized around the sulfur atoms (thioxo and propylsulfanyl groups) and the pyrazole ring, suggesting nucleophilic reactivity at these sites . Comparatively, analogues with nitro substituents (e.g., ) exhibit electron-deficient aromatic systems, favoring electrophilic aromatic substitution.

Biological Activity

The compound 3-allyl-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one is a novel thiazole derivative that incorporates a pyrazole moiety, which has garnered attention due to its potential pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its anticancer, anti-inflammatory, antibacterial, and other relevant activities.

Chemical Structure

The molecular formula of the compound is C25H23N3OS3C_{25}H_{23}N_3OS_3 with a molecular weight of 477.7 g/mol. The structure features a thiazole ring linked to a pyrazole derivative, which is known for various biological activities.

Anticancer Activity

Research indicates that pyrazole derivatives often exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that similar compounds showed potent inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values as low as 0.08 µM .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways, such as Cyclooxygenase (COX) and farnesyl transferase .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have been explored:

  • In vivo assays using the Human Red Blood Cell (HRBC) membrane stabilization method indicated significant anti-inflammatory activity at doses of 100 μg to 1000 μg .
  • Selectivity : Some derivatives have shown selectivity towards COX enzymes, which play a crucial role in inflammation .

Antibacterial and Antifungal Activity

The antibacterial and antifungal potential of similar thiazole and pyrazole compounds has been documented:

  • Compounds in this class have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
  • Mechanism : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Several studies have investigated the biological activities of thiazole and pyrazole derivatives:

StudyCompound TestedBiological ActivityFindings
Tewari et al. (2014)Pyrazole DerivativesAnti-inflammatoryShowed significant HRBC membrane stabilization
Amer et al. (2018)1,3-Diphenylpyrazole DerivativesAntitumorPotent activity against MCF-7 with IC50 = 0.08 µM
Brullo et al. (2012)Imidazo[1,2-b]pyrazole DerivativesDual anti-inflammatoryIC50 values of 3.8 nm for Fmlp-Ome and 1.2 nm for IL8-induced chemotaxis

Q & A

Q. Table 1: Representative Synthesis Protocol

StepReaction TypeReagents/ConditionsYield Optimization Tips
1Thiazolidinone formationThioamide, aldehyde, KOH, ethanol, refluxMonitor via TLC for intermediate purity
2AllylationAllyl bromide, NaHCO₃, DMF, 50°CUse excess allyl bromide (1.2 eq)
3Pyrazole attachment4-(propylsulfanyl)phenylhydrazine, acetic acid, refluxPurify via column chromatography

Advanced Question: How can reaction conditions be optimized to address low yields in the pyrazole conjugation step?

Methodological Answer:
Low yields often arise from steric hindrance or incomplete hydrazine activation. Strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs) and improves yield by 15–20% through uniform heating .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic hydrazines.
  • Catalyst Use : Acid catalysts (e.g., acetic acid) protonate the hydrazine, accelerating nucleophilic attack on the aldehyde .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the allyl group and Z-configuration of the methylidene moiety .
  • HPLC : Monitors reaction progress and purity (>95% required for biological assays) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and detects by-products .

Advanced Question: How do structural modifications (e.g., substituents on the pyrazole ring) influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., nitro) : Enhance anticancer activity by increasing electrophilicity for target binding .
  • Alkyl Chains (e.g., propylsulfanyl) : Improve lipid solubility, enhancing cellular uptake .

Q. Table 2: Substituent Effects on Biological Activity

SubstituentBiological Activity (IC₅₀, μM)Mechanism Insight
4-Nitrophenyl2.1 (Anticancer)DNA intercalation
4-Propylsulfanylphenyl5.8 (Anti-inflammatory)COX-2 inhibition
4-Fluorophenyl3.4 (Antimicrobial)Membrane disruption

Advanced Question: How can contradictory data on compound stability in biological assays be resolved?

Methodological Answer:
Contradictions often stem from:

  • pH-Dependent Degradation : The thioxo group hydrolyzes in acidic conditions (pH < 5). Use buffered solutions (pH 7.4) during assays .
  • Metabolic Instability : Liver microsome assays identify rapid CYP450-mediated oxidation. Stabilize via methyl or methoxy substituents .

Basic Question: What in vitro models are suitable for initial biological evaluation?

Methodological Answer:

  • Anticancer : MTT assay on HeLa or MCF-7 cells, with IC₅₀ < 10 μM considered active .
  • Anti-inflammatory : COX-2 inhibition ELISA, comparing to celecoxib as a positive control .

Advanced Question: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Models interactions with COX-2 or DNA topoisomerase II. Validate with MD simulations to assess binding stability .
  • QSAR Models : Relate logP and polar surface area to bioavailability .

Basic Question: How is stereochemical purity (Z-configuration) ensured during synthesis?

Methodological Answer:

  • Controlled Reaction Kinetics : Slow addition of aldehydes favors Z-isomer formation via kinetic control .
  • NOESY NMR : Confirms spatial proximity of the allyl and pyrazole groups, indicative of Z-configuration .

Advanced Question: What strategies mitigate toxicity in preclinical studies?

Methodological Answer:

  • Prodrug Design : Mask thioxo group with acetylated promoiety, reducing hepatotoxicity .
  • Liposomal Encapsulation : Enhances tumor targeting and reduces off-target effects .

Basic Question: How is the compound stored to maintain stability?

Methodological Answer:

  • Storage Conditions : Argon atmosphere, -20°C in amber vials. Avoid moisture (use molecular sieves) .
  • Stability Monitoring : HPLC every 3 months to detect degradation peaks .

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